3-[(3,5-Difluorophenyl)methyl]piperidine
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Overview
Description
“3-[(3,5-Difluorophenyl)methyl]piperidine” is a chemical compound with the molecular formula C12H15F2N . It is a solid substance . The compound’s CAS number is 1225687-78-4 .
Molecular Structure Analysis
The SMILES string for “this compound” is FC1=CC(OCC2CNCCC2)=CC(F)=C1 . The InChI is 1S/C12H15F2NO/c13-10-4-11(14)6-12(5-10)16-8-9-2-1-3-15-7-9/h4-6,9,15H,1-3,7-8H2 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 211.25 . Unfortunately, other specific physical and chemical properties like boiling point are not available in the sources I found .
Scientific Research Applications
Synthesis of Spiro-Fused Piperidines
In an environmentally benign, multicomponent process, 3,5-dispirosubstituted piperidines were synthesized via cyclo-condensation of amines, formaldehyde, and dimedone using iron(III) trifluoroacetate in an aqueous micellar medium. This method promotes double amino methylation reactions, efficiently forming new covalent bonds and demonstrating potential antibacterial activity (Lohar et al., 2016).
Development of Fluorinated Piperidines
Research has focused on the synthesis of fluorinated piperidines as essential intermediates in medicinal chemistry. A Pd-catalyzed annulation approach was reported for producing 3-fluoro- and trifluoromethylthio-piperidines, showcasing a method for accessing these compounds with rich functionality for chemoselective derivatization (García-Vázquez et al., 2021).
Antimycobacterial Activity of Spiro-Piperidin-4-ones
A stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition was evaluated for in vitro and in vivo activity against Mycobacterium tuberculosis, showing promising results in reducing bacterial count in lung and spleen tissues. This highlights the potential of these compounds in antimycobacterial therapy (Kumar et al., 2008).
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological changes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Piperidine derivatives are known to have a wide range of effects, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant activities .
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)4-9-2-1-3-15-8-9/h5-7,9,15H,1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRIZLTJLRMOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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